N-benzyl-3-methyl-N-(oxan-4-ylmethyl)triazole-4-sulfonamide
Description
N-benzyl-3-methyl-N-(oxan-4-ylmethyl)triazole-4-sulfonamide is a complex organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
IUPAC Name |
N-benzyl-3-methyl-N-(oxan-4-ylmethyl)triazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-19-16(11-17-18-19)24(21,22)20(12-14-5-3-2-4-6-14)13-15-7-9-23-10-8-15/h2-6,11,15H,7-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZYXAICNRWLNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)S(=O)(=O)N(CC2CCOCC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-3-methyl-N-(oxan-4-ylmethyl)triazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The benzyl group can be introduced through a nucleophilic substitution reaction, while the sulfonamide moiety is often added via sulfonylation reactions using sulfonyl chlorides. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure .
Chemical Reactions Analysis
N-benzyl-3-methyl-N-(oxan-4-ylmethyl)triazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonamide groups, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol or dichloromethane. .
Scientific Research Applications
N-benzyl-3-methyl-N-(oxan-4-ylmethyl)triazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored as a potential drug candidate for the treatment of various diseases due to its unique structure and biological activity.
Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of N-benzyl-3-methyl-N-(oxan-4-ylmethyl)triazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide moiety can interact with proteins, affecting their structure and function. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
N-benzyl-3-methyl-N-(oxan-4-ylmethyl)triazole-4-sulfonamide can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Sulfamethoxazole: A sulfonamide antibiotic with a different core structure but similar functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct biological activities and applications
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